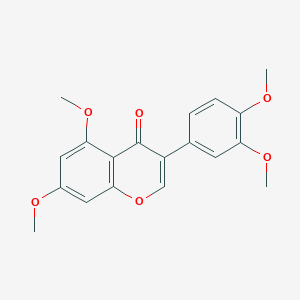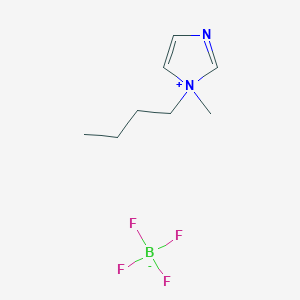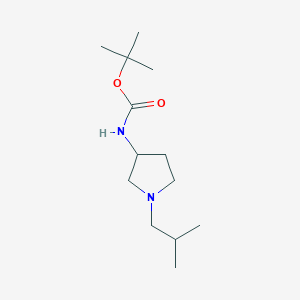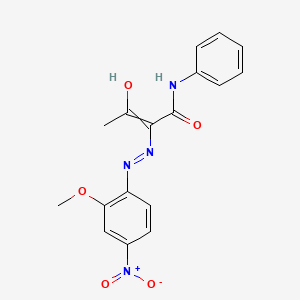
5,7,3',4'-Tetramethoxyisoflavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7,3’,4’-Tetramethoxyisoflavone is a polymethoxyflavone that can be isolated from certain plants, such as Murraya exotica. This compound is known for its various bioactivities, including anti-fungal, anti-malarial, anti-mycobacterial, and anti-inflammatory properties . It is an orally active compound that has shown potential in protecting cartilage by targeting β-catenin signaling .
準備方法
Synthetic Routes and Reaction Conditions
5,7,3’,4’-Tetramethoxyisoflavone can be synthesized through several chemical routes. One common method involves the methylation of luteolin, a naturally occurring flavonoid, using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction typically occurs under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of 5,7,3’,4’-Tetramethoxyisoflavone often involves extraction from plant sources, particularly from Murraya exotica. The extraction process includes solvent extraction followed by purification steps such as column chromatography to isolate the compound in its pure form .
化学反応の分析
Types of Reactions
5,7,3’,4’-Tetramethoxyisoflavone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5,7,3’,4’-Tetramethoxyisoflavone, which can have different bioactivities and properties .
科学的研究の応用
5,7,3’,4’-Tetramethoxyisoflavone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of polymethoxyflavones and their derivatives.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
作用機序
The mechanism by which 5,7,3’,4’-Tetramethoxyisoflavone exerts its effects involves several molecular targets and pathways:
類似化合物との比較
5,7,3’,4’-Tetramethoxyisoflavone can be compared with other similar compounds, such as:
5,6,7,4’-Tetramethoxyisoflavone: This compound also has multiple methoxy groups and exhibits similar bioactivities.
The uniqueness of 5,7,3’,4’-Tetramethoxyisoflavone lies in its specific substitution pattern and its ability to target β-catenin signaling, which is not as prominent in other similar compounds .
特性
分子式 |
C19H18O6 |
|---|---|
分子量 |
342.3 g/mol |
IUPAC名 |
3-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O6/c1-21-12-8-16(24-4)18-17(9-12)25-10-13(19(18)20)11-5-6-14(22-2)15(7-11)23-3/h5-10H,1-4H3 |
InChIキー |
QDYAOPVBEKBXBV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Amino-1-[4-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B14784693.png)
![6-Methyl-3,6-diazabicyclo[3.2.2]nonane;dihydrochloride](/img/structure/B14784695.png)
![2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14784703.png)
![2-amino-9-[(3R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B14784704.png)
![2-[[6-amino-2-[[2-[[55-[[6-amino-2-[(2-amino-3-methylpentanoyl)amino]hexanoyl]amino]-16,31,45-tris(4-aminobutyl)-58-(2-amino-2-oxoethyl)-4,19,42-tri(butan-2-yl)-28,48-bis(3-carbamimidamidopropyl)-7,25-bis(1H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,41,44,47,50,56,59-hexadecaoxo-22-propan-2-yl-36,37,52,53-tetrathia-2,5,8,14,17,20,23,26,29,32,40,43,46,49,57,60-hexadecazatricyclo[32.16.10.010,14]hexacontane-39-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide](/img/structure/B14784718.png)
![Tert-butyl 3-[7-chloro-2-[(2-methylpyridine-4-carbonyl)amino]benzimidazol-1-yl]azepane-1-carboxylate](/img/structure/B14784720.png)
![Imidazo[4,5,1-jk][1,4]benzodiazepin-7(4H)-one, 5,6-dihydro-2-[4-[2-[(methylsulfonyl)oxy]ethoxy]phenyl]-](/img/structure/B14784725.png)
![Phenol, 2-(3,4-dihydro-7-methoxy-2H-1-benzopyran-3-yl)-5-methoxy-, (R)-; 2-[(3R)-3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl]-5-methoxyphenol; (-)-Isosativan](/img/structure/B14784742.png)
![N-[2-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14784744.png)
![2-methyl-N-{4-methyl-3-[(2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-5-yl)carbamoyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14784746.png)
![[3,4,5-Triacetyloxy-6-(2-aminoethoxy)oxan-2-yl]methyl acetate;hydrochloride](/img/structure/B14784750.png)
